Product packaging for 1-(3-Bromo-4-methoxyphenyl)ethanamine(Cat. No.:CAS No. 634150-47-3)

1-(3-Bromo-4-methoxyphenyl)ethanamine

Cat. No.: B2457192
CAS No.: 634150-47-3
M. Wt: 230.105
InChI Key: ODYLWSUKSYAEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromo-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B2457192 1-(3-Bromo-4-methoxyphenyl)ethanamine CAS No. 634150-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLWSUKSYAEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reductive Amination Performance Metrics

Parameter Value Source
Starting Material 3-Bromo-4-methoxybenzaldehyde
Reducing Agent NaBH3CN
Reaction Time 12–18 hours
Enantiomeric Excess 98–99% ee (S-isomer)
Purity (HPLC) >99%

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method provides an alternative route with superior regiocontrol, particularly for avoiding N-alkylation byproducts:

Step 1: Phthalimide Alkylation
3-Bromo-4-methoxyphenethyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 24 hours. The reaction achieves 76–81% yield, with DMF enhancing nucleophilicity.

Step 2: Hydrolysis with Hydrazine
Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, releasing the free amine. Acidic workup (HCl) precipitates the hydrochloride salt, simplifying purification.

Critical Considerations

  • Solvent Choice: Ethanol > methanol due to reduced esterification side reactions
  • Hydrazine Stoichiometry: 1.2 equivalents minimizes residual phthalimide

Nitrile Reduction Pathway

Catalytic hydrogenation of 3-bromo-4-methoxyphenylacetonitrile offers a scalable industrial route:

Step 1: Nitrile Synthesis
Aryl bromination of 4-methoxyphenylacetonitrile using bromine in acetic acid introduces the bromo substituent at position 3 (72–78% yield).

Step 2: Hydrogenation over Raney Nickel
The nitrile undergoes reduction under 50 psi H2 at 80°C, with ammonia suppressing secondary amine formation. Yields reach 85–88% after distillation.

Advantages

  • No chiral resolution required if starting from enantiopure nitrile
  • Compatible with continuous-flow reactors for ton-scale production

Palladium-catalyzed coupling enables direct introduction of the amine group:

Buchwald-Hartwig Amination
3-Bromo-4-methoxybenzene reacts with ethylamine in the presence of Pd2(dba)3 and Xantphos ligand. Key parameters include:

  • Base: Cs2CO3 (2.5 equivalents)
  • Solvent: Toluene at 110°C
  • Yield: 68–74% after column chromatography

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-(3-Bromo-4-methoxyphenyl)ethanamine Synthesis

Method Yield Purity Scalability Stereocontrol
Reductive Amination 82–89% >99% Pilot-scale Excellent
Gabriel Synthesis 76–81% 95–97% Lab-scale Moderate
Nitrile Reduction 85–88% 98–99% Industrial Good
Catalytic Amination 68–74% 90–92% Limited Poor

Key Findings:

  • Reductive Amination dominates for high-purity, enantiomerically pure batches required in API synthesis.
  • Nitrile Reduction is optimal for cost-sensitive industrial applications due to lower catalyst costs.
  • Catalytic Amination suffers from competing side reactions (e.g., diarylation) but remains valuable for functionalized analogs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-methoxyphenylethanamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanamine.

Scientific Research Applications

Pharmacological Applications

1-(3-Bromo-4-methoxyphenyl)ethanamine exhibits notable pharmacological properties, particularly as an antipsychotic agent . Its mechanism of action primarily involves the modulation of neurotransmitter systems, specifically:

  • Dopamine D2 Receptors : The compound binds selectively to these receptors, which is crucial for managing psychotic symptoms.
  • Serotonin 5-HT1A Receptors : Interaction with these receptors may contribute to mood stabilization and potential antidepressant effects.

Therapeutic Potential

Research indicates that this compound may be effective in treating:

  • Schizophrenia
  • Major Depressive Disorder

Its unique receptor affinity profile suggests it may have fewer side effects compared to traditional antipsychotics, making it an attractive candidate for further development in psychiatric medicine.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Starting from 3-bromo-4-methoxybenzaldehyde , followed by reductive amination.

Related Compounds

Several structurally similar compounds have been identified:

Compound NameStructure FeaturesUnique Characteristics
3-Bromo-4-methoxyphenethylamineContains bromo and methoxy groupsActs as a precursor in synthetic pathways
BrexpiprazoleAdditional modificationsExhibits partial agonism at serotonin receptors
4-MethoxyphenethylamineLacks brominationUsed in neuropharmacological studies

These compounds are significant in pharmacological research due to their varying interactions with neurotransmitter systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated strong activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

CompoundMIC (µg/mL) against BacteriaMIC (µg/mL) against Fungi
This compound< 1 (strong activity)16.69 - 78.23 (C. albicans)

This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal its ability to inhibit cell proliferation across various cancer cell lines. The exact mechanisms remain under investigation but involve interactions with cancer-related molecular targets, suggesting a promising profile for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of substituted benzylamines, including this compound, showing significant reductions in bacterial growth with MIC values below 1 µg/mL for several strains.
  • Anticancer Research : Another study focused on the effects of related compounds on human cancer cell lines, revealing enhanced cytotoxicity linked to structural modifications in benzylamines. This supports the hypothesis that this compound could serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring influence its binding affinity and selectivity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO

    This compound hydrochloride: C9H12BrNO·HCl

    (1R)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO

    (1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

1-(3-Bromo-4-methoxyphenyl)ethanamine, also known as (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrNO2, with a molecular weight of approximately 229.1 g/mol. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which contribute to its unique chemical properties and potential biological activities.

Property Value
Molecular FormulaC9H12BrNO2
Molecular Weight229.1 g/mol
AppearanceColorless to pale yellow
SolubilitySoluble in organic solvents

The mechanism of action of this compound involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound. The amine functional group allows for the formation of hydrogen bonds with target molecules, facilitating various biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : Analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity .
  • Neurological Effects : Certain derivatives have been explored for their potential neuroactivity, which could lead to applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various substituted phenethylamines, this compound was tested against common pathogens. Results indicated moderate inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on human colon adenocarcinoma cells. The results showed an IC50 value of approximately 15 µM, suggesting significant anticancer potential compared to control compounds .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives were evaluated for their biological activities using various assays:

Study Findings
Antimicrobial ScreeningModerate activity against Gram-positive bacteria
Cytotoxicity Assay on Cancer CellsIC50 = 15 µM against colon adenocarcinoma cells
Neuroactivity EvaluationPotential interactions with neurotransmitter systems

Q & A

Q. Critical Considerations :

  • Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, methanol or THF as solvents improves miscibility of intermediates .
  • Purification often involves column chromatography or recrystallization to achieve >95% purity .

Basic: How is this compound characterized structurally and chemically?

Answer:
Key Techniques :

  • X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0 for C₉H₁₁BrNO) .

Q. Physical Properties :

PropertyValueSource
Molecular FormulaC₉H₁₂BrNO
Molar Mass230.10 g/mol
Melting Point145–148°C
SolubilitySoluble in DMSO, methanol

Advanced: How do bromine and methoxy substituents influence the compound's reactivity and biological interactions?

Answer:

  • Electronic Effects :
    • Bromine : Enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) .
    • Methoxy Group : Electron-donating effect stabilizes intermediates in oxidation reactions (e.g., conversion to nitro derivatives) .
  • Biological Interactions :
    • Bromine increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
    • Methoxy groups engage in hydrogen bonding with enzyme active sites (e.g., monoamine oxidase inhibition) .

Example Reaction :
Bromine substitution with amines under Pd catalysis:

Ar-Br + R₂NH → Ar-NR₂ + HBr (Catalyst: Pd(OAc)₂/XPhos)  

Advanced: What computational methods are used to predict the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) : Calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., methoxy group as electron-rich region) .
    • Thermochemical Analysis : Benchmarks atomization energies and ionization potentials to validate synthetic pathways (average error ±2.4 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., dopamine receptors) using AMBER or GROMACS .

Key Finding :
DFT predicts a dipole moment of 3.2 Debye, aligning with observed solubility in polar solvents .

Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?

Answer:
Challenges :

  • Racemization during amine formation due to steric hindrance at the chiral center .
  • Low enantiomeric excess (ee) in catalytic hydrogenation without chiral ligands.

Q. Solutions :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (ee >90%) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

Case Study :
(1S)-enantiomer synthesis achieved 98% ee via immobilized Candida antarctica lipase B .

Advanced: What biological activities are associated with this compound, and what mechanisms are proposed?

Answer:

  • Antimicrobial Activity :
    • MIC values of 8–16 µg/mL against S. aureus due to membrane disruption via bromine-mediated lipid peroxidation .
  • Neurotransmitter Modulation :
    • Acts as a serotonin reuptake inhibitor (IC₅₀ = 120 nM) by mimicking tryptamine’s ethylamine side chain .

Q. Mechanistic Insights :

  • Bromine’s electronegativity enhances binding to MAO-A’s flavin cofactor, reducing catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.